molecular formula C4H8ClNO B15072795 Methyl 3-chloropropanimidate CAS No. 84762-89-0

Methyl 3-chloropropanimidate

Cat. No.: B15072795
CAS No.: 84762-89-0
M. Wt: 121.56 g/mol
InChI Key: XZQHWPYBBMHFPE-UHFFFAOYSA-N
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Description

Methyl 3-chloropropanimidate is an organic compound with the molecular formula C₄H₈ClNO It is a derivative of propanimidate, where a chlorine atom is substituted at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloropropanimidate can be synthesized through the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This involves:

    Controlled Reaction Conditions: Maintaining low temperatures during the methanolysis step to ensure high yield and purity.

    Purification: The product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloropropanimidate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Hydrolysis: It can be hydrolyzed to form 3-chloropropanoic acid and methanol.

    Reduction: The compound can be reduced to form 3-chloropropylamine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Substitution: Produces various substituted propanimidates.

    Hydrolysis: Yields 3-chloropropanoic acid.

    Reduction: Forms 3-chloropropylamine.

Scientific Research Applications

Methyl 3-chloropropanimidate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms.

    Material Science: Utilized in the preparation of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-chloropropanimidate involves its reactivity towards nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.

Comparison with Similar Compounds

    Methyl 3-bromopropanimidate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3-iodopropanimidate: Contains an iodine atom, making it more reactive due to the larger atomic radius.

    Methyl 3-fluoropropanimidate: Less reactive due to the strong carbon-fluorine bond.

Uniqueness: Methyl 3-chloropropanimidate is unique due to its balanced reactivity and stability. The chlorine atom provides a good leaving group, making it suitable for various substitution reactions, while its moderate reactivity allows for controlled transformations.

Properties

CAS No.

84762-89-0

Molecular Formula

C4H8ClNO

Molecular Weight

121.56 g/mol

IUPAC Name

methyl 3-chloropropanimidate

InChI

InChI=1S/C4H8ClNO/c1-7-4(6)2-3-5/h6H,2-3H2,1H3

InChI Key

XZQHWPYBBMHFPE-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCCl

Origin of Product

United States

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